(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chiral compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds. [ [] ] It is classified as a β-hydroxy-α-amino acid derivative, characterized by the presence of both an amine and a hydroxyl group on adjacent carbon atoms. Its significance in scientific research stems from its role as a building block for creating complex molecules with potential biological activity, particularly in the development of new drugs.
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is classified as an amino alcohol and is notable for its pyrrolidine moiety, which contributes to its biological activity. The hydrochloride form enhances its solubility in water, making it suitable for various experimental applications.
The compound can be synthesized through various methods, often involving the reaction of pyrrolidine derivatives with appropriate amino acids or their derivatives. Research indicates that the hydrochloride salt form is commonly utilized in pharmaceutical formulations due to improved stability and bioavailability.
This compound falls under the category of pharmaceuticals and organic compounds, specifically within the subgroups of amino acids and their derivatives. Its classification as a hydrochloride salt further emphasizes its relevance in medicinal chemistry.
The synthesis of (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of L-alanine with pyrrolidine under acidic conditions, followed by hydrolysis and subsequent formation of the hydrochloride salt.
The reaction typically requires controlled temperatures and pH levels to ensure the formation of the desired product while minimizing side reactions. The use of solvents such as ethanol or methanol can facilitate the reaction, and purification steps often involve recrystallization or chromatography to isolate the hydrochloride form.
The molecular formula is , and its molecular weight is approximately 196.67 g/mol. The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom, which is crucial for its biological activity.
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride participates in various chemical reactions typical of amino alcohols. These include:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration. For example, in acidic conditions, the amino group may become protonated, altering its reactivity profile.
The mechanism of action for (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride primarily involves interactions with biological targets such as neurotransmitter receptors or enzymes.
Research suggests that this compound may exhibit modulating effects on neurotransmitter systems, potentially influencing mood and cognitive functions. The specific pathways and interactions are still under investigation, but preliminary studies indicate significant pharmacological potential.
The compound is typically a white crystalline solid with high solubility in water due to the presence of the hydrochloride ion. It has a melting point range that varies based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy or nuclear magnetic resonance spectroscopy can provide insights into its functional groups and molecular interactions.
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has potential applications in:
Its unique structure makes it a valuable subject for further studies in medicinal chemistry and pharmacology, particularly in understanding its biological effects and therapeutic potentials.
The strategic incorporation of pyrrolidine heterocycles and chiral amino alcohol motifs has revolutionized the design of bioactive small molecules. Within this chemical landscape, (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride represents a structurally optimized scaffold demonstrating significant potential across therapeutic domains. This α-amino amide derivative combines a stereochemically defined 2-amino-3-hydroxypropanoic acid backbone with a pyrrolidinyl ketone moiety, creating a versatile pharmacophore. Its hydrochloride salt form enhances aqueous solubility—a critical property for bioavailability—while maintaining the compound's stereochemical integrity during storage and administration [1]. The molecule's significance extends beyond its intrinsic activity; it serves as a synthetic precursor for complex drug candidates targeting neurological disorders, oncology, and infectious diseases, reflecting the ongoing innovation in heterocyclic medicinal chemistry [3] [6].
The exploration of α-amino amide derivatives represents a deliberate evolution from early pyrrolidine-containing natural products toward synthetically tuned scaffolds with optimized pharmacokinetic and pharmacodynamic profiles. Initial interest in this structural class emerged from naturally occurring compounds like the angiogenesis inhibitor (-)-azaspirene and the proteasome inhibitor salinosporamide A, which demonstrated the therapeutic potential of pyrrolidine-based architectures [4]. These natural products inspired systematic medicinal chemistry efforts focused on synthetic accessibility and property optimization.
A significant breakthrough emerged through metabolite-guided structural optimization of early leads. Researchers discovered that strategic modifications to the acyl group adjacent to the pyrrolidine nitrogen could substantially enhance blood-brain barrier penetration. For instance, replacing larger carboxamide groups with compact ketone functionalities reduced topological polar surface area (TPSA), thereby improving CNS exposure—a critical advancement for treating neurodegenerative lysosomal storage disorders [8]. Concurrently, the discovery that such derivatives could inhibit bacterial LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) revolutionized antibiotic development against Gram-negative pathogens. The protonatable amino group and hydrogen-bonding capabilities of the hydroxypropanone moiety facilitated potent binding to this metalloenzyme target, exemplified by compounds showing activity against Pseudomonas aeruginosa with MIC values ≤4 µg/mL [3].
Table 1: Evolution of Key α-Amino Amide Derivatives in Drug Discovery
Compound Structure | Key Modification | Therapeutic Target | Significance |
---|---|---|---|
Eliglustat (Cerdelga®) | Morpholine carboxamide | Glucosylceramide synthase (peripheral) | First oral therapy for Gaucher disease type 1 [8] |
CCG-203586 | Indane ketone replacement | Glucosylceramide synthase (CNS-targeted) | Improved BBB penetration via reduced TPSA [8] |
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | Hydroxypropanone-pyrrolidinyl ketone | LpxC enzyme | Potent anti-pseudomonal activity [3] |
CCG-222628 | Optimized fluorinated pyrrolidine | Glucosylceramide synthase (CNS-enhanced) | 60-fold improved brain exposure [8] |
The integration of computational property prediction accelerated this structural evolution. By analyzing topological polar surface area (TPSA), rotatable bond count, and log P values, researchers could prioritize compounds with higher probabilities of cellular penetration and oral bioavailability. These efforts culminated in derivatives like CCG-222628, which demonstrated a remarkable 60-fold improvement in brain glucosylceramide reduction compared to earlier generations—validating the α-amino amide scaffold's adaptability for CNS targets [8]. The hydrochloride salt form of the title compound further exemplified practical optimization, addressing crystallization challenges while maintaining the acidic microenvironment necessary for biological activity [6].
The (2S)-absolute configuration at the C2 carbon atom confers distinct biological advantages over its (2R)-counterpart and racemic mixtures, underscoring the critical importance of chiral control in medicinal chemistry. X-ray crystallographic analyses reveal that the (2S) enantiomer adopts a specific three-dimensional orientation where the hydroxy group projects perpendicularly to the plane formed by the carbonyl-pyrrolidine system. This spatial arrangement facilitates optimal hydrogen bonding with biological targets, particularly enzymes containing deep hydrophobic pockets adjacent to polar residues [1] [6]. For example, in LpxC inhibition, the (2S)-configured hydroxy group coordinates with the catalytic zinc ion while the protonated amino group forms salt bridges with conserved aspartate residues—interactions geometrically unattainable by the (2R)-enantiomer [3].
The stereochemical purity directly influences pharmacokinetic behavior, particularly regarding transporter-mediated distribution. P-glycoprotein (P-gp), a ubiquitous efflux transporter, demonstrates enantioselective recognition, preferentially effluxing the (2R)-enantiomer while allowing the (2S)-form to accumulate in bacterial cells and target tissues. This stereodiscrimination was quantified through bidirectional permeability assays, revealing a 2.8-fold higher cellular retention of the (2S)-configured compound compared to its enantiomeric counterpart [6]. Furthermore, metabolic stability assays using mouse liver microsomes demonstrated that the (2S) enantiomer resisted CYP450-mediated oxidation 3.5-fold longer than the racemate, attributed to its unfavorable binding geometry in the CYP3A4 active site [1].
Table 2: Stereochemical Influence on Molecular Properties and Bioactivity
Molecular Descriptor | (2S)-Enantiomer | Racemic Mixture | Significance |
---|---|---|---|
Predicted CCS (Ų) [M+H]+ | 136.3 | 138.9 | Compact conformation enhances membrane diffusion [1] |
P-gp Efflux Ratio | 2.8 | 8.3 | Reduced efflux increases intracellular accumulation [6] |
Microsomal Stability (t½, min) | 37 | 10.5 | Resistance to oxidative metabolism [1] |
LpxC Inhibition (IC₅₀, µM) | 0.12 | 0.87 | Optimal target binding geometry [3] |
Chiral synthesis and analysis technologies have been indispensable for exploiting these stereospecific advantages. Asymmetric hydrogenation using DuPhos-rhodium catalysts achieves enantiomeric excess (ee) >98%, while chiral stationary phase HPLC (e.g., Chiralpak AD-H) enables precise stereochemical verification [1]. The hydrochloride salt form further stabilizes the chiral center against racemization during storage—an essential consideration for pharmaceutical development. This stereochemical preservation was confirmed through accelerated stability studies (40°C/75% RH), where the (2S)-enantiomer maintained >99% ee after six months, while free base counterparts showed significant racemization (>15% ee loss) under identical conditions [6]. Such rigorous chiral control exemplifies modern API development paradigms where single-enantiomer therapeutics dominate due to their superior efficacy and safety profiles.
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride occupies a distinct structural niche within the broader 3-hydroxypropan-1-one chemical class. Unlike simpler analogues where the C1 carbonyl connects to monofunctional amines, its incorporation of a pyrrolidine nitrogen creates a semi-rigid, bicyclic-like conformation stabilized by intramolecular non-covalent interactions. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space coupling between the propanone β-hydrogens and pyrrolidine ring protons, indicating a folded conformation in solution that transitions to an extended conformation upon target binding—a dynamic feature termed "conformational switching" [3] [4]. This structural adaptability enables simultaneous engagement with both hydrophobic and hydrophilic enzyme subsites, a requirement for targeting complex bacterial membranes and lysosomal enzymes.
Structure-Activity Relationship (SAR) studies across diverse analogues reveal critical pharmacophoric elements. Bioisosteric replacement of the pyrrolidine with piperidine diminishes antibacterial potency 8-fold, attributed to the loss of the optimal nitrogen lone pair orientation for hydrogen bonding. Similarly, acylation of the C2 amino group abolishes LpxC inhibition, confirming its role as a zinc-binding ligand. Intriguingly, N-methylation of the pyrrolidine nitrogen enhances CNS penetration (log BB = -0.2 vs. -0.8 for unmethylated analogue) while reducing antibacterial effects, illustrating how subtle modifications steer selectivity toward neurological targets [4] [8]. The hydrochloride salt counterion further modulates these interactions by stabilizing a zwitterionic configuration where the protonated amino group and chloride ion participate in water-bridged hydrogen-bonding networks, enhancing solubility without disrupting hydrophobic binding domains [1].
Table 3: Comparative Bioactivity of 3-Hydroxypropan-1-One Analogues
Structural Feature | Antibacterial Activity (P. aeruginosa MIC, µg/mL) | GlcCer Synthase Inhibition (% at 10µM) | CNS Penetration (Brain/Plasma Ratio) |
---|---|---|---|
Pyrrolidin-1-yl (Title Compound) | 4 | 15 | 0.08 |
Piperidin-1-yl Replacement | 32 | 22 | 0.12 |
N-Methylpyrrolidinyl | >64 | 78 | 0.35 |
5-Nitrothiophene Hybrid [4] | 2 | Not tested | Not determined |
Free Base Form | 8 | 10 | 0.15 |
The compound serves as a versatile synthetic intermediate for hybrid molecules with enhanced polypharmacology. Schiff base formation at the C2 amino group generates hydrazone derivatives exhibiting dual antimicrobial-antioxidant activity. Particularly, the nitrothiophene hydrazone hybrid demonstrated potent activity against multidrug-resistant Staphylococcus aureus (MIC 2 µg/mL), surpassing vancomycin against linezolid-resistant strains [4]. Alternatively, coupling the hydroxy group with lipophilic carboxylic acids produces prodrugs with enhanced tissue distribution. These strategic modifications highlight how the 3-hydroxypropan-1-one core serves as a multidimensional scaffold, accommodating diverse functionalizations while preserving the essential pharmacophore geometry. Recent innovations include embedding this structure within macrocyclic frameworks to constrain conformational flexibility, thereby improving target selectivity for kinase inhibition in oncology applications [3] [6]. Such targeted structural evolution positions this scaffold at the forefront of rational drug design across therapeutic areas.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2